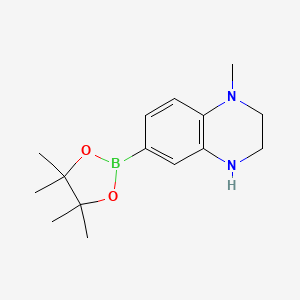

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .

Chemical Reactions Analysis

Pinacol boronic esters are involved in many chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Improved Synthesis and Coupling Reactions

This compound is integral to the development of improved synthesis methods for boronic acid pinacol esters. It plays a crucial role in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in the creation of complex organic structures. For instance, Mullens (2009) described an enhanced synthesis method for boronic acid pinacol esters, highlighting their application in Suzuki couplings, underscoring the compound's significance in facilitating more efficient and stable reactions Peter R. Mullens, 2009.

Photoinduced Borylation

Mfuh et al. (2017) detailed a metal- and additive-free method for converting haloarenes directly to boronic acids and esters via photoinduced borylation. This innovative protocol does not require metal catalysts, showcasing an environmentally friendly and cost-effective approach to synthesizing compounds like 1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester A. Mfuh et al., 2017.

Radical Copolymerization

The compound has been utilized in radical polymerization processes. Makino, Nishikawa, and Ouchi (2020) investigated its role as a comonomer in radical polymerization, demonstrating its contribution to creating new copolymers. This exploration opens new avenues for the material sciences, particularly in developing novel polymeric materials with specific functionalities H. Makino, T. Nishikawa, M. Ouchi, 2020.

Analytical Challenges and Solutions

The compound's stability and reactivity also pose unique analytical challenges, particularly in its susceptibility to hydrolysis, which complicates purity assessments. Strategies to stabilize and analyze such reactive compounds have been developed, as detailed by Zhong et al. (2012), highlighting the necessity of innovative approaches to handle and quantify boronic pinacol esters in research and development settings Q. Zhong et al., 2012.

Catalyst-Transfer Polymerization

Notably, the compound's utility extends to catalyst-transfer polymerization, as reported by Nojima et al. (2016). Their work on π-conjugated polymers using boronic ester terminations underscores the compound's versatility in synthesizing advanced materials with potential applications in electronics and photonics Masataka Nojima et al., 2016.

Future Directions

The future directions of this compound could involve the development of new catalytic protodeboronation methods . For example, a method for the catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been developed . This method allows for a formal methane addition to various alkenes combining the protodeboronation protocol with a Matteson–CH2–homologation .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with its targets through a process known as protodeboronation , which is a radical approach .

Biochemical Pathways

The Suzuki–Miyaura coupling, in which this compound participates, is a key biochemical pathway . This pathway involves the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is a solid and has a predicted boiling point of 414.4±45.0 °C .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of various organic compounds .

Properties

IUPAC Name |

4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17-8-9-18(13)5/h6-7,10,17H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXLPGXGDMRSRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)

![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)

![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)

![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)